PRRSV/CD163-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

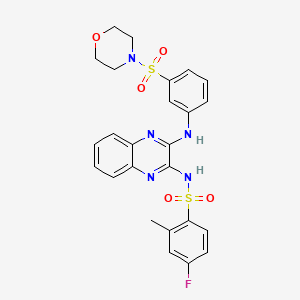

PRRSV/CD163-IN-1 is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a quinoxaline core, a morpholine ring, and a sulfonamide group.

Méthodes De Préparation

The synthesis of PRRSV/CD163-IN-1 involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with various sulfonyl chlorides to produce the final sulfonamide compound .

Analyse Des Réactions Chimiques

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups. Common reagents used in these reactions include reducing agents like Fe/NH4Cl for nitro reduction and sulfonyl chlorides for sulfonamide formation

Applications De Recherche Scientifique

Mechanisms of Action for PRRSV/CD163-IN-1

This compound has been developed to inhibit PRRSV infection by targeting specific domains within the CD163 receptor. The scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 is particularly critical for mediating PRRSV entry, making it an ideal target for small molecule inhibitors . The compound operates by disrupting the interaction between PRRSV glycoproteins and the SRCR5 domain, thereby preventing viral uncoating and genome release.

Inhibition Studies

Recent studies utilizing bimolecular fluorescence complementation assays have identified several small molecules that effectively inhibit PRRSV infection by binding to the SRCR5 domain of CD163. These compounds demonstrated significant antiviral activity against both type 1 and type 2 strains of PRRSV in vitro, showcasing their potential as therapeutic agents .

| Compound Name | Dissociation Constant (K_D) | Inhibition Efficacy |

|---|---|---|

| Compound A | 28 μM | High |

| Compound B | 39 μM | Moderate |

The structure-activity relationship analysis revealed that specific moieties within these compounds are essential for maintaining their antiviral potency, suggesting avenues for further optimization .

Case Studies

- Monoclonal Antibody Development : A study developed monoclonal antibodies targeting the SRCR5 domain of CD163, which partially blocked PRRSV infection in vitro. This approach highlights the potential for antibody-based therapies alongside small molecule inhibitors .

- Gene-Edited Pigs : Research involving CRISPR-Cas9 gene editing demonstrated that pigs lacking functional CD163 were resistant to PRRSV infection. This finding underscores the importance of CD163 in viral susceptibility and suggests that genetic interventions could serve as a long-term strategy for disease control in swine populations .

Mécanisme D'action

The mechanism of action of PRRSV/CD163-IN-1 involves the inhibition of specific molecular interactions. For instance, it inhibits the interaction between the PRRSV glycoprotein and the CD163 receptor, which is crucial for viral entry into host cells. This inhibition prevents the virus from infecting the host cells, thereby exerting its antiviral effects .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, PRRSV/CD163-IN-1 stands out due to its unique combination of a quinoxaline core, a morpholine ring, and a sulfonamide group. Similar compounds include:

Linezolid: An antibiotic with a similar morpholine ring structure, used to treat serious bacterial infections.

Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Activité Biologique

Porcine reproductive and respiratory syndrome virus (PRRSV) is a significant pathogen affecting swine health and the global pork industry. The interaction between PRRSV and its receptor, CD163, is critical for viral entry into host cells. Recent studies have focused on the biological activity of compounds targeting this interaction, notably PRRSV/CD163-IN-1, which has emerged as a promising candidate for antiviral treatment.

Overview of CD163

CD163 is a macrophage-specific glycoprotein that serves as a receptor for PRRSV. It belongs to the scavenger receptor cysteine-rich (SRCR) superfamily and consists of nine extracellular SRCR domains, a transmembrane segment, and an intracellular domain. The SRCR5 domain is particularly crucial for PRRSV binding and subsequent infection .

Structure of CD163

| Domain | Description |

|---|---|

| SRCR1-SRCR9 | Nine extracellular domains |

| Transmembrane | Anchors CD163 in the cell membrane |

| Cytoplasmic Tail | Contains internalization motifs |

Mechanism of PRRSV Infection

The mechanism by which PRRSV infects host cells involves several steps:

- Binding : PRRSV attaches to the SRCR5 domain of CD163.

- Internalization : The virus-CD163 complex is internalized via endocytosis.

- Replication : Once inside, the virus replicates using the host's cellular machinery.

Studies have shown that deletion or modification of specific CD163 domains can confer resistance to PRRSV infection in pigs, highlighting the importance of this receptor in viral pathogenesis .

This compound: Biological Activity

This compound is a small molecule compound designed to inhibit the interaction between PRRSV and CD163. Research indicates that it binds to the SRCR5 domain with a dissociation constant (KD) ranging from 28 to 39 μM, demonstrating its potential effectiveness in blocking viral entry .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- The morpholinosulfonyl and benzenesulfonamide moieties are essential for antiviral activity.

- Substitutions on the morpholinosulfonyl group do not significantly reduce potency, suggesting flexibility in compound design .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of compounds targeting CD163 in preventing PRRSV infection:

- Gene Editing Studies : Pigs genetically modified to lack SRCR5 exhibited complete resistance to PRRSV infection without impairing other biological functions of CD163 .

- In Vivo Studies : Use of adenoviral vectors expressing soluble CD163 protected pigs from highly pathogenic strains of PRRSV, showing reduced viral loads and clinical symptoms .

- Small Molecule Screening : A cell-based assay identified several small molecules that inhibit the interaction between CD163 and PRRSV glycoproteins, effectively blocking both type 1 and type 2 strains .

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWJHDKWAZXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.